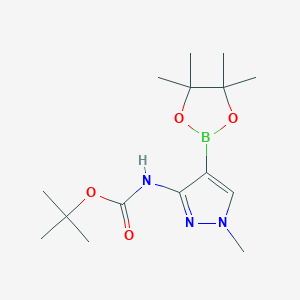

tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-ylcarbamate

Description

Table 1: Key Functional Groups and Their Roles

Density Functional Theory (DFT) optimizations reveal a planar pyrazole ring (dihedral angle < 5°) with slight puckering at the boron center. The tert-butyl group adopts a staggered conformation to minimize steric clashes with adjacent methyl groups on the dioxaborolane ring.

Properties

IUPAC Name |

tert-butyl N-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BN3O4/c1-13(2,3)21-12(20)17-11-10(9-19(8)18-11)16-22-14(4,5)15(6,7)23-16/h9H,1-8H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARRCLBLXYOMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021735-84-1 | |

| Record name | tert-butyl N-[1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-ylcarbamate typically involves multiple steps, including substitution reactions and the use of protecting groups. One common synthetic route involves the reaction of a pyrazole derivative with a boronic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings .

Chemical Reactions Analysis

Tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the boronic acid moiety, using reagents such as halides or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and toluene, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-ylcarbamate exhibits potential anticancer properties. A study demonstrated its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's boron-containing structure is thought to enhance its interaction with biological targets.

Neuroprotective Effects

Case studies have shown that this compound may provide neuroprotective benefits. In vitro experiments revealed that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Polymer Chemistry

this compound has been utilized in the synthesis of advanced polymer materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under high-temperature conditions.

Nanomaterials Development

The compound is also explored for its role in nanomaterials synthesis. It serves as a precursor for boron-containing nanoparticles that have applications in catalysis and drug delivery systems. The unique properties of these nanoparticles allow for targeted delivery mechanisms in therapeutic applications.

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound has been investigated as a potential pesticide agent. Studies indicate that it can effectively target specific pests while minimizing harm to beneficial insects. This selective toxicity is attributed to the compound's ability to interfere with pest metabolic pathways.

Herbicide Formulation

The compound's efficacy as a herbicide has been evaluated in various field trials. Results indicate that it can inhibit the growth of several weed species without adversely affecting crop yield. The mechanism of action appears to involve disruption of photosynthetic processes in target plants.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12 | Apoptosis induction |

| HeLa (Cervical) | 8 | Cell cycle arrest |

| A549 (Lung) | 10 | Oxidative stress modulation |

Table 2: Polymer Properties Enhanced by Tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-3-ycarbamate

| Property | Control Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Degradation Rate (%) | 15 | 5 |

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and biological processes, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, the compound is compared to structurally analogous boronic esters with pyrazole or aryl cores. Key differences in substituents, electronic properties, and applications are highlighted below.

Structural Analogues of Pyrazole-Based Boronic Esters

Aryl and Heteroaryl Boronic Esters

Key Research Findings

Reactivity in Cross-Couplings: The target compound’s Boc group at position 3 provides a balance between steric accessibility and functional versatility. Comparatively, 1H-pyrazole-3-carboxaldehyde derivatives (e.g., ) exhibit lower stability in basic conditions due to aldehyde oxidation but are valuable for bioconjugation.

Thermal and Solubility Properties: The tert-butyl carbamate group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to non-polar analogues like 1-(2-chloro-3-(trifluoromethyl)benzyl) derivatives . Compounds with electron-withdrawing groups (e.g., CF3 in ) show reduced coupling efficiency due to decreased boronate electrophilicity.

Applications in Medicinal Chemistry: The target compound has been used in the synthesis of plasmodium kinase inhibitors (via Suzuki coupling with aryl halides) , whereas isoindolinone-based analogues (e.g., ) are prioritized for anticancer drug discovery.

Biological Activity

Tert-butyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-ylcarbamate (CAS Number: 1021735-84-1) is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique structure that combines a tert-butyl group, a pyrazole ring, and a dioxaborolane moiety, which may contribute to its biological efficacy.

Molecular Characteristics

- Molecular Formula : C15H26BN3O4

- Molecular Weight : 323.2 g/mol

- Structure : The presence of the dioxaborolane group is significant as it can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its potential as an enzyme inhibitor and its ability to interact with various receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : Its structure allows for binding to specific receptors, which could modulate signaling pathways critical for various biological functions.

Research Findings

Recent studies have explored the compound's effects on different biological systems:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Properties : A study evaluated the compound against several bacterial strains and demonstrated significant antimicrobial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Cytotoxic Effects : In vitro studies on human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy.

- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit specific kinases involved in cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is the boronic ester moiety introduced?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a brominated pyrazole precursor reacts with a boronic ester under palladium catalysis. For example, tert-butyl (3-bromo-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate undergoes coupling with 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in toluene/ethanol with Pd(PPh₃)₂Cl₂ as a catalyst and K₂CO₃ as a base (100°C, 36 hours under N₂) . The boronic ester is introduced via this coupling step, leveraging the reactivity of the brominated precursor.

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

1H NMR and mass spectrometry (ESI+) are essential. For instance, tert-butyl pyrazole derivatives are characterized by distinct NMR signals (e.g., δ 8.88 ppm for pyridinyl protons) and molecular ion peaks (e.g., m/z 368 [M+H]+) . Column chromatography (e.g., ethyl acetate/hexane gradients) is commonly used for purification, with yields reported up to 71.9% .

Q. How does the tert-butyl carbamate group influence the stability and reactivity of the compound?

The tert-butyl carbamate acts as a protecting group for amines, enhancing stability during synthesis. It is resistant to basic conditions but can be cleaved with acids (e.g., HCl) . This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the amine site .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields when synthesizing derivatives of this compound?

Key variables include:

- Catalyst selection : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with ligands like SPhos .

- Solvent systems : Toluene/ethanol mixtures improve solubility and reaction efficiency .

- Temperature and duration : Prolonged heating (e.g., 36 hours at 100°C) ensures complete conversion .

- Base choice : K₂CO₃ or NaHCO₃ maintains pH for transmetallation . Low yields may arise from moisture-sensitive boronic esters; rigorous drying of solvents and reagents is critical .

Q. How can computational chemistry predict reaction pathways for functionalizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can model intermediates and transition states. For example, ICReDD integrates computational models to narrow optimal conditions (e.g., solvent, catalyst) and reduce experimental trial-and-error . This approach is valuable for designing novel derivatives or troubleshooting side reactions.

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Validate NMR assignments : Compare with literature spectra of analogous compounds (e.g., tert-butyl pyrazole carbamates ).

- Use orthogonal techniques : Confirm molecular weight via high-resolution MS and purity via HPLC.

- Re-examine reaction conditions : Trace moisture or oxygen can alter boronic ester reactivity, leading to by-products .

Q. What methods mitigate competing side reactions during functionalization of the pyrazole ring?

- Orthogonal protection : Use acid-labile tert-butyl carbamate alongside base-stable groups (e.g., boronic esters) to selectively deprotect/react .

- Temperature control : Lower temperatures (e.g., -78°C) minimize decomposition of sensitive intermediates .

- Sequential coupling : Prioritize boronic ester installation before introducing electrophilic groups to avoid cross-reactivity .

Methodological Considerations

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (0–15%) is standard . Recrystallization (e.g., from water/EtOAc) may improve crystallinity .

- Functional group stability : The boronic ester is prone to hydrolysis; store under inert atmosphere and avoid protic solvents post-synthesis .

- Scale-up challenges : Prolonged reaction times (36+ hours) require efficient heat transfer and mixing for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.